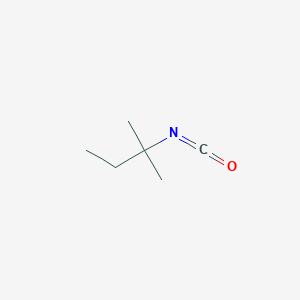

2-Isocyanato-2-methylbutane

Description

Overview of Aliphatic Tertiary Isocyanates in Organic Synthesis and Materials Science

Aliphatic isocyanates are a class of organic compounds characterized by the isocyanate functional group (-N=C=O) attached to a non-aromatic carbon chain. wikipedia.org They are highly reactive electrophiles, readily participating in reactions with a variety of nucleophiles such as alcohols, amines, and water. wikipedia.org This reactivity forms the basis of polyurethane chemistry, where diisocyanates react with polyols to create a wide range of polymeric materials with diverse applications, including flexible and rigid foams, coatings, and adhesives. researchgate.netwikidoc.orgacs.org

In contrast to their aromatic counterparts, aliphatic isocyanates generally exhibit lower reactivity. poliuretanos.com.br However, they offer the significant advantage of producing light-stable polyurethanes that are resistant to yellowing upon exposure to UV radiation, making them ideal for coatings and other applications where color stability is crucial. poliuretanos.com.brrsc.org

Tertiary aliphatic isocyanates, such as 2-isocyanato-2-methylbutane and tert-butyl isocyanate, possess a bulky alkyl group attached to the carbon atom adjacent to the isocyanate functionality. This steric bulk significantly influences their reactivity, often leading to slower reaction rates and unique selectivity compared to primary and secondary isocyanates. poliuretanos.com.br This controlled reactivity is a key feature exploited in various synthetic strategies.

Significance of Sterically Hindered Isocyanates in Reaction Design and Mechanism Elucidation

The steric hindrance provided by the tertiary alkyl group in compounds like this compound plays a crucial role in controlling reaction pathways and rates. This steric bulk can prevent or slow down certain reactions, allowing for greater selectivity in complex molecular transformations. For instance, the reduced reactivity of the isocyanate group can be advantageous in preventing unwanted side reactions, such as the formation of allophanates or biurets, which can occur with less hindered isocyanates. poliuretanos.com.br

The distinct reactivity of sterically hindered isocyanates also makes them valuable tools for elucidating reaction mechanisms. By comparing the reaction kinetics and product distributions of hindered versus unhindered isocyanates, chemists can gain insights into the transition states and intermediates involved in various isocyanate reactions. sci-hub.sersc.org For example, the study of sterically hindered isocyanates has contributed to the understanding of base-catalyzed reactions of isocyanates with hydrogen-acidic compounds, revealing different mechanistic pathways depending on the reactants and catalysts involved. rsc.org

The table below summarizes the effect of steric hindrance on the reactivity of isocyanates.

| Reactant | Product | Influence of Steric Hindrance |

| Alcohols | Urethanes | Slower reaction rates with bulky alcohols. kuleuven.be |

| Amines | Ureas | Reaction is hindered by substituents on the isocyanate. sci-hub.se |

| Water | Amines (via carbamic acid) | Reactivity is reduced, allowing for dispersion in water. poliuretanos.com.br |

Historical Context of Isocyanate Chemistry Relevant to this compound

The chemistry of organic isocyanates dates back to the 19th century, but it was the work of Otto Bayer and his team in the 1930s that laid the foundation for the modern polyurethane industry. acs.org The fundamental reaction between isocyanates and alcohols to form urethanes was known, but its application in polymer synthesis was a major breakthrough. researchgate.net

The development of methods for synthesizing isocyanates, primarily through the phosgenation of amines, was a critical step. wikipedia.orggoogle.com While this method is effective, the hazardous nature of phosgene (B1210022) has driven research into alternative, safer synthetic routes. rsc.orgacs.org Over the years, various methods for preparing isocyanates have been developed, including the Curtius rearrangement of acyl azides and the Lossen rearrangement of hydroxamic acids. wikipedia.org

The study of aliphatic isocyanates, and specifically tertiary isocyanates, emerged as researchers sought to fine-tune the properties of polyurethanes and other isocyanate-based materials. The recognition that aliphatic isocyanates produce more color-stable products expanded their applications into areas where aesthetics are important. poliuretanos.com.br The investigation into the nuanced reactivity of sterically hindered isocyanates like this compound represents a more recent chapter in the ongoing exploration of isocyanate chemistry.

Current Research Landscape and Emerging Directions for Tertiary Isocyanates

Current research involving tertiary isocyanates is focused on several key areas. One major thrust is the development of novel synthetic methodologies that are more efficient and environmentally friendly. This includes the exploration of non-phosgene routes to isocyanates and the use of new catalytic systems to control reactivity and selectivity. rsc.orgacs.orgnih.gov

Another significant area of research is the application of tertiary isocyanates in the synthesis of complex molecules and advanced materials. Their unique reactivity makes them valuable building blocks in organic synthesis, allowing for the construction of specific molecular architectures. sigmaaldrich.comgetchem.com In materials science, the controlled reactivity of tertiary isocyanates is being exploited to create polymers with precisely defined properties. nih.gov

Furthermore, there is growing interest in the use of bio-based feedstocks for the production of isocyanates, including those with tertiary structures, as part of a broader move towards sustainable chemistry. rsc.org The development of "green" polyurethanes and other polymers derived from renewable resources is a major goal in this field. rsc.orgrsc.org

Emerging directions in the field include the use of tertiary isocyanates in multicomponent reactions to generate molecular diversity and the investigation of their role in the development of "smart" materials that respond to external stimuli. rsc.org The continued exploration of the fundamental reactivity of these compounds will undoubtedly lead to new and innovative applications in the years to come. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-2-methylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-4-6(2,3)7-5-8/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCXPTOMXXOPLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564202 | |

| Record name | 2-Isocyanato-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1612-71-1 | |

| Record name | Butane, 2-isocyanato-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1612-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isocyanato-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Isocyanato 2 Methylbutane and Analogues

Curtius Rearrangement Pathways to Tertiary Alkyl Isocyanates

Discovered by Theodor Curtius in 1885, the Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate and nitrogen gas. allen.inwikipedia.org This reaction is exceptionally useful for creating primary amines, carbamates, or ureas after subsequent reaction of the isocyanate intermediate. nih.govallen.in The rearrangement proceeds with complete retention of the stereochemistry of the migrating R-group. allen.inwikipedia.org The migratory aptitude generally follows the order of tertiary > secondary > primary, making this reaction particularly well-suited for the synthesis of tertiary alkyl isocyanates. wikipedia.orglscollege.ac.in

The thermal pathway of the Curtius rearrangement is a widely employed method for synthesizing isocyanates. numberanalytics.com The process begins with the formation of a precursor acyl azide, which is derived from a corresponding carboxylic acid or its activated form, such as an acyl chloride. organic-chemistry.org Upon heating, the acyl azide undergoes rearrangement to yield the isocyanate. allen.in

Recent research suggests that the thermal decomposition is a concerted process, where the migration of the R-group occurs simultaneously with the loss of nitrogen gas, avoiding the formation of a discrete acyl nitrene intermediate. wikipedia.orgresearchgate.net This concerted mechanism is supported by the absence of nitrene insertion byproducts, which would be expected if a free nitrene were generated. wikipedia.org For tertiary alkyl isocyanates, such as the analogue tert-butyl isocyanate, the thermolysis of the corresponding acyl azide (pivaloyl azide) in solvents like 2-methylbutane or cyclohexene (B86901) provides a quantitative yield of the isocyanate. nih.gov This high efficiency underscores the utility of the thermal Curtius rearrangement for producing sterically hindered isocyanates like 2-isocyanato-2-methylbutane from its precursor, 2,2-dimethylbutanoyl azide.

The Curtius rearrangement can also be initiated by UV light, a process known as photochemical rearrangement. researchgate.netrsc.org Unlike the thermal method, detailed mechanistic studies have shown that the photochemical reaction can proceed through a stepwise mechanism involving a distinct acyl nitrene intermediate. nih.govrsc.org This nitrene intermediate can be trapped under photochemical conditions, which is not typically observed in thermal reactions. nih.gov

Theoretical studies on the photochemical Curtius rearrangement of compounds like chlorodifluoroacetyl azide indicate that the reaction is initiated by photoexcitation, followed by the elimination of nitrogen gas to form a nitrene intermediate in an excited state. rsc.org This intermediate then decays to the ground state to yield the final isocyanate product. rsc.org Photochemical methods have also been applied to the rearrangement of phosphinic azides to form metaphosphonimidates in the Harger reaction, a variation of the Curtius rearrangement. wikipedia.orglscollege.ac.in

To improve reaction conditions and yields, catalytic approaches to the Curtius rearrangement have been developed. Both Brønsted and Lewis acids have been shown to catalyze the reaction by coordinating to the acyl oxygen atom. wikipedia.org The use of catalysts such as boron trifluoride (BF₃) or boron trichloride (B1173362) (BCl₃) can reduce the required decomposition temperature by approximately 100 °C while significantly increasing the isocyanate yield. wikipedia.org

More recent methodologies have employed other catalytic systems. For instance, a combination of di-tert-butyl dicarbonate (B1257347) and sodium azide in the presence of zinc(II) triflate allows for the spontaneous Curtius rearrangement of aliphatic carboxylic acids at a moderate temperature of 40 °C to furnish the corresponding isocyanate. nih.gov Another catalytic system utilizes 1,1-dimethyl-2,2,2-trichloroethoxycarbonyl azide (DMTN3) with 4-(dimethylamino)pyridine (DMAP) as a catalyst for a controllable, one-pot rearrangement of a range of carboxylic acids, including tertiary alkyl types. researchgate.net

| Catalyst System | Substrate | Conditions | Outcome | Reference |

| Boron Trifluoride (BF₃) | Acyl Azides | Lower temperature | Reduced decomposition temp. by ~100 °C, increased yield | wikipedia.org |

| Zinc(II) Triflate / TBAB | Aliphatic Carboxylic Acids | 40 °C | Spontaneous rearrangement to isocyanate | nih.gov |

| DMAP / DMTN3 | Alkyl/Aryl Carboxylic Acids | Mild, one-pot | Efficient construction of alkyl/aryl isocyanates | researchgate.net |

Alternative Synthetic Routes to Sterically Hindered Isocyanates

While the Curtius rearrangement is a powerful tool, concerns over the handling of potentially explosive azide intermediates have driven the exploration of alternative synthetic pathways. thieme-connect.com These routes often focus on phosgene-free strategies and the direct conversion of various carboxylic acid derivatives.

The industrial production of isocyanates has traditionally relied on the use of highly toxic phosgene (B1210022). researchgate.netnwo.nl Consequently, developing phosgene-free synthetic routes is a significant area of research. One such strategy involves the reaction of primary amines with other carbonyl sources. A notable method for synthesizing sterically hindered isocyanates involves treating a poorly nucleophilic primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This approach avoids the formation of urea (B33335) side-products, which can be an issue with more nucleophilic amines. mdpi.com

Another phosgene-free approach is the dehydration of carbamic acids. ulisboa.ptscholaris.ca In this method, an amine reacts with carbon dioxide to form a carbamic acid intermediate, which is then dehydrated using various reagents to generate the isocyanate. scholaris.ca Additionally, the thermal decomposition of carbamates, themselves synthesized via phosgene-free routes, is considered an effective pathway to isocyanates. researchgate.net These methods represent safer and more environmentally benign alternatives to traditional phosgenation. ulisboa.pt

| Method | Starting Material | Reagents | Key Features | Reference |

| Carbamate (B1207046) Formation | Sterically Hindered Primary Amine | Di-tert-butyl dicarbonate (Boc₂O), DMAP (cat.) | Phosgene-free, room temperature, avoids urea byproducts | mdpi.com |

| Carbamic Acid Dehydration | Amine | CO₂, Dehydrating Agent (e.g., activated sulfonium (B1226848) reagents) | Utilizes CO₂ as a C1 source, mild conditions | scholaris.ca |

| Carbamate Pyrolysis | Carbamate Ester | Heat | Two-step process: carbamate synthesis followed by thermal cracking | researchgate.netnwo.nl |

Various methods allow for the direct or one-pot conversion of carboxylic acids and their derivatives into isocyanates, streamlining the synthesis. nih.govresearchgate.net These reactions often generate the key acyl azide intermediate in situ. For example, reacting a carboxylic acid with di-tert-butyl dicarbonate or a chloroformate and sodium azide leads to the formation of the acyl azide, which then undergoes the Curtius rearrangement. organic-chemistry.org

The use of propylphosphonic anhydride (B1165640) (T3P®) can mediate the one-pot rearrangement of carboxylic acids to carbamates, proceeding through an isocyanate intermediate. organic-chemistry.org A particularly significant advancement is the use of continuous flow chemistry. researchgate.netthieme-connect.com This technique allows for the preparation of isocyanates from carboxylic acids via a tandem acyl azide formation–Curtius rearrangement process. thieme-connect.com By using a flow reactor, the highly energetic and potentially hazardous acyl azide intermediates are converted to stable isocyanates as they are formed, making the process safer and scalable. thieme-connect.com This is especially valuable for industrial applications, offering a sustainable alternative to phosgene-based production. researchgate.net

Specialized Methodologies for Tertiary Isocyanate Generation (e.g., from Hydroxamates)

The generation of tertiary isocyanates, such as this compound, through the Lossen rearrangement of corresponding hydroxamic acid derivatives represents a significant non-phosgene synthetic route. This method is particularly noteworthy as it avoids the use of highly toxic phosgene, a common industrial reagent for isocyanate production. The core of this process is the conversion of a hydroxamic acid, or more commonly its activated derivative (an O-acyl, O-sulfonyl, or O-phosphoryl hydroxamate), into an isocyanate.

The general mechanism involves the activation of the hydroxyl group of the hydroxamic acid, making it a better leaving group. Subsequent deprotonation of the N-H group by a base initiates a rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen atom, with the concurrent displacement of the activated hydroxyl group as a carboxylate or other stable anion. This concerted step yields the desired isocyanate. For tertiary isocyanates, the migrating group is a tertiary alkyl group.

Recent advancements have focused on developing catalytic and more environmentally benign versions of the Lossen rearrangement. These methods aim to activate the hydroxamic acid in situ, thereby streamlining the process and minimizing waste.

Detailed Research Findings

Detailed research into the Lossen rearrangement has explored various activating agents and reaction conditions to optimize the synthesis of isocyanates from hydroxamic acids. While specific studies focusing exclusively on the synthesis of this compound from its corresponding hydroxamate are not extensively detailed in readily available literature, the general principles and methodologies for the synthesis of aliphatic and tertiary isocyanates are well-established and can be applied to this specific compound.

One catalytic approach involves the use of dimethyl carbonate (DMC) as a green activating reagent in the presence of a tertiary amine base catalyst. chinesechemsoc.org In this system, the hydroxamic acid is activated in situ, and the rearrangement proceeds to form a carbamate intermediate when an alcohol is present. The isocyanate itself is a transient species in this one-pot reaction. Studies have shown that various aliphatic hydroxamic acids can be converted to their corresponding methyl carbamates in moderate to good yields using this method. kit-technology.de The choice of base and solvent can influence the reaction's efficiency. kit-technology.de

Another common strategy involves the activation of the hydroxamic acid with a sulfonyl chloride, such as p-toluenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride, in the presence of a base. organic-chemistry.org This forms an O-sulfonylated hydroxamate, which readily undergoes the Lossen rearrangement. The reaction conditions are generally mild.

The synthesis of the precursor, 2-methyl-2-butanehydroxamic acid, is a critical first step. This can be achieved through standard methods, such as the reaction of the corresponding carboxylic acid (2-methyl-2-butanoic acid) or its ester derivative with hydroxylamine. wikipedia.org

The table below outlines a generalized methodology for the synthesis of a tertiary isocyanate like this compound via a catalytic Lossen rearrangement, based on findings for analogous aliphatic hydroxamic acids. kit-technology.de

| Step | Reagent/Condition | Purpose | Expected Outcome |

| 1. Starting Material | 2-methyl-2-butanehydroxamic acid | Precursor for the isocyanate | - |

| 2. Activation/Reaction | Dimethyl carbonate (DMC) (activating agent and solvent) | In situ activation of the hydroxamic acid | Formation of an O-methoxycarbonyl hydroxamate intermediate |

| 3. Catalyst | Tertiary amine base (e.g., TBD, DBU) | To facilitate deprotonation and rearrangement | Promotes the Lossen rearrangement |

| 4. Trapping Agent (if desired) | Methanol (co-solvent) | To trap the isocyanate as a stable carbamate | Formation of methyl N-(2-methylbutan-2-yl)carbamate |

| 5. Condition | Reflux | To provide energy for the reaction | Reaction completion |

It is important to note that in the absence of a trapping agent like an alcohol, the isocyanate can be isolated, though its reactivity makes it susceptible to further reactions, such as dimerization or reaction with any water present.

Reaction Chemistry and Mechanistic Investigations of 2 Isocyanato 2 Methylbutane

Nucleophilic Addition Reactions with 2-Isocyanato-2-methylbutane

Nucleophilic addition is the most characteristic reaction of isocyanates. The general mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate that is subsequently protonated (or undergoes rearrangement) to yield the final stable product.

The synthesis of sterically hindered amides can be a significant challenge using traditional carboxylic acid-amine coupling methods. chimia.ch A robust and high-yielding alternative is the direct addition of organometallic reagents, such as Grignard reagents (R-MgX), to isocyanates. chimia.chnih.govnih.gov This reaction provides a facile route to amides with significant steric bulk on both the nitrogen and carbonyl carbon atoms.

The reaction of a Grignard reagent with a sterically hindered isocyanate, such as this compound, proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the isocyanate. The resulting magnesium alkoxide intermediate is then hydrolyzed upon aqueous workup to yield the corresponding amide. The process is efficient for creating N-tertiary alkyl amides. Research has shown that even bulky Grignard reagents can be added with ease to hindered isocyanates, providing the products in high yields. chimia.ch For instance, studies on the analogous tert-butyl isocyanate demonstrate the versatility of this method. chimia.chrsc.org

Table 1: Examples of Sterically Hindered Amide Synthesis via Grignard Reagent Addition to Hindered Isocyanates This table presents data for reactions with isocyanates analogous to this compound to illustrate the reaction's scope.

| Isocyanate | Grignard Reagent | Product | Yield (%) | Reference |

| Adamantyl isocyanate | Adamantylmagnesium bromide | N,N'-Di(1-adamantyl)formamide | 75% | rsc.org |

| Adamantyl isocyanate | Mesitylmagnesium bromide | N-(1-Adamantyl)-2,4,6-trimethylbenzamide | 87% | rsc.org |

| tert-Butyl isocyanate | Mesitylmagnesium bromide | N-tert-Butyl-2,4,6-trimethylbenzamide | 95% | chimia.ch |

| tert-Butyl isocyanate | 2,4,6-Triisopropylphenylmagnesium bromide | N-tert-Butyl-2,4,6-triisopropylbenzamide | 96% | chimia.ch |

Isocyanates react with alcohols to form carbamates (urethanes). smolecule.com This reaction is of immense industrial importance, particularly in the production of polyurethane polymers. The reaction of this compound with an alcohol involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon.

However, the reaction of tertiary alkyl isocyanates with alcohols can be slow, and the reaction with tertiary alcohols is particularly difficult, often leading to dehydration of the alcohol instead of carbamate (B1207046) formation. cdnsciencepub.com The use of catalysts is typically required to achieve reasonable reaction rates and yields. rsc.orgpsu.edu Common catalysts include tertiary amines (like DABCO) and organometallic compounds, such as those based on tin. cdnsciencepub.comrsc.org The catalytic mechanism often involves the formation of a complex between the catalyst and one of the reactants, which enhances the nucleophilicity of the alcohol or the electrophilicity of the isocyanate. psu.edu For base catalysts, the rate of carbamate formation is generally greater than subsequent reactions like allophanate (B1242929) formation, especially when the reactants are in equimolar ratios. rsc.orgpsu.edu

The reaction between an isocyanate and a primary or secondary amine is a rapid and highly efficient method for the synthesis of substituted ureas. mdpi.comlnu.edu.cn This reaction is generally faster than the corresponding reaction with alcohols due to the greater nucleophilicity of amines.

For this compound, the addition of an amine (R-NH₂) or a secondary amine (R₂NH) proceeds via nucleophilic attack of the amine nitrogen on the isocyanate carbon. This forms a zwitterionic intermediate that rapidly undergoes an intramolecular proton transfer to yield the stable urea (B33335) product. The reaction is typically exothermic and proceeds to completion without the need for a catalyst, often simply by mixing the reagents in a suitable solvent like THF or dichloromethane (B109758) at room temperature. commonorganicchemistry.com This method is a cornerstone for creating unsymmetrically substituted ureas. lnu.edu.cnbeilstein-journals.org

Table 2: General Scheme for Urea Formation

| Reactant 1 | Reactant 2 | Product Type | General Conditions | Reference |

| This compound | Primary Amine (R-NH₂) | N-(tert-Pentyl)-N'-alkyl/aryl urea | Aprotic solvent (THF, DCM), Room Temp. | commonorganicchemistry.com |

| This compound | Secondary Amine (R₂NH) | N-(tert-Pentyl)-N',N'-dialkyl/diaryl urea | Aprotic solvent (THF, DCM), Room Temp. | commonorganicchemistry.com |

Cycloaddition Chemistry of the Isocyanate Functionality

The C=N and C=O double bonds within the isocyanate group can participate in cycloaddition reactions, acting as a 2π electron component. These reactions provide powerful methods for constructing various heterocyclic ring systems. psu.edu

[4+2] Cycloaddition (Diels-Alder type): Isocyanates can also act as dienophiles in [4+2] cycloaddition reactions with conjugated dienes. The C=N bond is typically the more reactive component in these reactions. This provides a route to six-membered nitrogen-containing heterocycles. More commonly, isocyanates are used in transition-metal-catalyzed cycloadditions. For example, rhodium-catalyzed [4+2] cycloaddition of α,β-unsaturated imines with isocyanates has been shown to produce pyrimidinones (B12756618) in good yields and high enantioselectivities. nih.gov Similarly, isocyanates participate in [2+2+2] cycloadditions with diynes, catalyzed by metals like rhodium or nickel, to form fused pyridones. rsc.orgrsc.org

The outcomes of cycloaddition reactions are governed by principles of regioselectivity and stereoselectivity, which are influenced by the electronic and steric properties of the reactants.

Regioselectivity: In cycloadditions involving unsymmetrical reactants, regioselectivity determines which of the possible constitutional isomers is formed. For this compound, the bulky tert-pentyl group imposes significant steric hindrance. In transition-metal-catalyzed reactions, such as the [2+2+2] cycloaddition of alkenyl isocyanates and unsymmetrical alkynes, excellent regioselectivity is often observed, leading to a single major product. nih.gov The selectivity is dictated by a combination of sterics and electronics within the metallacyclic intermediates. Similarly, the addition of fluorinated tertiary isocyanates to imines shows high regioselectivity, guided by the complementary electronic properties of the reactants. smolecule.com

Stereoselectivity: Stereoselectivity concerns the preferential formation of one stereoisomer over another. In concerted cycloadditions, the stereochemistry of the reactants is often transferred to the product (e.g., suprafacial addition). libretexts.org In metal-catalyzed reactions, the chiral environment provided by the catalyst's ligands is key to controlling the stereochemical outcome. For instance, the use of chiral phosphoramidite (B1245037) ligands in rhodium-catalyzed [4+2] cycloadditions of imines and isocyanates can induce high levels of enantioselectivity. nih.gov The enantiomeric excess can, however, be sensitive to the structure of the isocyanate, indicating that the isocyanate is involved in the enantiodetermining step of the catalytic cycle. nih.gov The specific stereochemical outcomes for this compound would depend heavily on the chosen reaction partner and catalytic system.

Cycloaddition with Organometallic Species (e.g., Niobium Methylidynes)

The reaction of isocyanates with organometallic species presents a pathway to novel molecular structures through cycloaddition reactions. The regioselectivity of these additions is highly sensitive to both electronic and steric factors. In the case of sterically hindered isocyanates analogous to this compound, such as 2-isocyanato-2-methylpropane (tert-butyl isocyanate), interactions with niobium methylidyne complexes have been investigated.

Research involving the mononuclear niobium methylidyne complex, [(PNP)(ArO)Nb≡CH] (where PNP– = N[2-PⁱPr2-4-methylphenyl]2– and Ar = 2,6-ⁱPr2C6H3), demonstrates that its reaction with tert-butyl isocyanate proceeds via a [2+2] cycloaddition. researchgate.net Notably, the cycloaddition occurs selectively across the C=O bond of the isocyanate rather than the C=N bond. This specific pathway leads to the formation of a mononuclear niobium oxo species that features a rare azaallenyl ligand, formulated as [(PNP)(ArO)Nb═O(CH═C═N-t-Bu)]. researchgate.net

The selectivity of this reaction is attributed to two primary factors: the significant steric hindrance imposed by the bulky tert-butyl group and the high oxophilicity of the niobium center. researchgate.net The steric bulk discourages the approach of the niobium complex to the nitrogen-substituted carbon of the C=N bond, while the thermodynamic favorability of forming a strong Nb=O bond directs the reaction to the carbonyl group. This provides a clear example of how the steric properties of the isocyanate and the electronic properties of the organometallic partner dictate the reaction's outcome.

Oligomerization and Polymerization Mechanisms

The oligomerization and polymerization of isocyanates are fundamental processes that lead to a variety of valuable cyclic and polymeric structures. These reactions, which involve only the isocyanate functional groups, are highly dependent on catalysts, reaction conditions, and the structure of the isocyanate monomer. acs.org For sterically hindered monomers like this compound, the steric bulk of the tert-amyl group plays a crucial role in directing the selectivity and influencing the distribution of products.

Dimerization to Uretdiones

The dimerization of isocyanates yields 1,3-diazetidine-2,4-diones, commonly known as uretdiones. researchgate.net This reaction is typically catalyzed by bases, with trialkylphosphines being particularly effective. nih.gov The formation of uretdiones is a reversible process, and the dimer can dissociate back to the monomeric isocyanate at elevated temperatures, a property utilized in applications like blocked isocyanates. researchgate.netnih.gov

For aromatic isocyanates such as 2,4-toluene diisocyanate (2,4-TDI), dimerization occurs readily due to the differential reactivity of its two isocyanate groups. nih.gov While aliphatic isocyanates also undergo dimerization, the reaction kinetics and equilibrium are influenced by the steric environment of the NCO group. The bulky tert-amyl group in this compound is expected to influence the rate of dimerization and the stability of the resulting uretdione ring.

Trimerization to Isocyanurates and Iminooxadiazinediones

Isocyanates can trimerize to form two different types of six-membered rings: the symmetric 1,3,5-triazine-2,4,6-trione (isocyanurate) and the asymmetric 1,3,5-oxadiazine-2,4,6-trione (iminooxadiazinedione). acs.orgacs.org The selective formation of these products, often referred to as "trimerization," rarely leads to a single product. Instead, mixtures containing isocyanurates, iminooxadiazinediones, and uretdiones are common. acs.org

The product distribution is highly sensitive to the catalyst employed. acs.org For instance, certain catalysts may favor the formation of isocyanurates, while others, particularly in the case of diisocyanates, can be tuned to produce iminooxadiazinediones. acs.org The general mechanism for anionic-catalyzed trimerization involves the initial nucleophilic attack of a catalyst on the isocyanate, creating an anionic intermediate that subsequently adds two more isocyanate molecules to form the cyclic trimer. researchgate.net The steric hindrance of the tert-amyl group in this compound would be a key factor in modulating the kinetics and selectivity of these competing trimerization pathways.

Influence of Steric Bulk on Oligomerization Selectivity and Product Distribution

The steric bulk of the substituent on the isocyanate nitrogen is a determining factor in the selectivity of oligomerization reactions. For this compound, the tertiary amyl group exerts significant steric hindrance, which has several consequences.

Reaction Rates : Increased steric bulk generally decreases the rate of oligomerization reactions.

Selectivity in Cycloadditions : As seen with niobium methylidynes, steric hindrance can alter the regioselectivity of cycloadditions, favoring attack at the less hindered C=O bond over the C=N bond. researchgate.net

Dimer vs. Trimer Formation : Steric hindrance can shift the equilibrium between dimerization and trimerization. For highly hindered isocyanates, dimerization to the uretdione may be kinetically or thermodynamically favored over the formation of the more crowded trimer.

Isocyanurate vs. Iminooxadiazinedione : The choice of catalyst becomes even more critical for sterically hindered isocyanates. As observed with the related diisocyanate MBDI, specific catalysts like trialkyl phosphines can lead to the formation of complex bicyclic iminooxadiazinediones, bypassing the formation of simple isocyanurate trimers or linear polymers. acs.orgresearchgate.net This suggests that the steric bulk of the tert-amyl group would strongly influence the product distribution, favoring specific cyclic structures depending on the catalytic system.

The table below summarizes the expected influence of steric bulk on various reactions of this compound.

| Reaction Type | Catalyst/Reagent | Expected Influence of Steric Bulk | Predominant Product(s) |

| Cycloaddition | Niobium Methylidyne | Directs addition to the C=O bond | Oxo-azaallenyl complex |

| Dimerization | Base (e.g., Trialkylphosphine) | May be favored over trimerization | Uretdione |

| Trimerization | Anionic Catalysts | Influences ratio of cyclic products | Isocyanurate / Iminooxadiazinedione |

| Cyclopolymerization (of related diisocyanates) | Trialkylphosphine | Promotes intramolecular cyclization | Bicyclic iminooxadiazinediones |

Controlled and Living Polymerization of Isocyanates

Achieving controlled and living polymerization of isocyanates has been a significant challenge due to the prevalence of side reactions, most notably the thermodynamically stable cyclotrimerization to isocyanurates. acs.org A controlled/living polymerization is one that proceeds with the absence of irreversible chain transfer and termination, allowing for the synthesis of polymers with predetermined molecular weights, low dispersity (narrow molecular weight distribution), and complex architectures like block copolymers. dtic.milresearchgate.nete-bookshelf.de

Key breakthroughs in this area include:

Organotitanium(IV) Catalysts : In the early 1990s, Novak and co-workers developed organotitanium(IV) catalysts, such as CpTiCl2(OR), that successfully suppressed cyclotrimerization and enabled the first living coordination polymerization of isocyanates. acs.org These systems operate via a coordination-insertion mechanism where the polymer chain grows from the metal center, which effectively prevents the back-biting that leads to trimers.

Living Anionic Polymerization : More recently, living anionic polymerization of isocyanates was achieved, solving the long-standing issue of trimerization in classical anionic systems. acs.org By using specific initiators (like sodium benzanilide) in conjunction with counter-ion modifiers (like sodium tetraphenylborate), the reactivity of the propagating chain end can be modulated to favor propagation over cyclotrimerization. This method yields polyisocyanates with quantitative yields, controlled molecular weights, and very low dispersities (Đ < 1.1). acs.org

For a sterically hindered monomer like this compound, these living polymerization techniques would be applicable. The bulky tert-amyl group would likely reduce the rate of propagation. However, it could also further disfavor the formation of the sterically crowded isocyanurate trimer, potentially enhancing the "living" character of the polymerization under appropriate conditions. The resulting polymer, poly(this compound), would be expected to adopt a rigid, helical conformation due to steric interactions along the polymer backbone, a characteristic feature of polyisocyanates. acs.org

The table below outlines key features of controlled isocyanate polymerization methods.

| Polymerization Method | Catalyst/Initiator System | Key Advantages | Potential Influence of this compound |

| Living Coordination Polymerization | Organotitanium(IV) complexes, e.g., CpTiCl2(OR) | Suppresses cyclotrimerization; produces well-defined polymers. | Steric bulk may slow propagation but is compatible with the mechanism. |

| Living Anionic Polymerization | Sodium benzanilide (B160483) / NaBPh4 | Precise control over MW and low dispersity (Đ < 1.1); quantitative yields. | Steric bulk could further suppress side reactions, favoring a well-controlled process. |

Decomposition Pathways and Stability Studies of this compound

The stability and decomposition of this compound, a tertiary isocyanate, are of significant interest in understanding its reactivity and potential applications. The decomposition pathways are primarily governed by thermal process and elimination reactions.

Thermal Decomposition Mechanisms of Tertiary Isocyanates

The thermal decomposition of tertiary alkyl isocyanates, such as this compound, is generally understood to proceed through a unimolecular elimination reaction in the gas phase. This process involves the cleavage of the C-N bond and the abstraction of a β-hydrogen atom, leading to the formation of an alkene and isocyanic acid (HNCO). This is analogous to the pyrolysis of other tertiary alkyl compounds.

Studies on the thermal decomposition of t-alkyl N-arylcarbamates, which are precursors that can decompose to form tertiary isocyanates and anilines, provide valuable insights into the stability and product distribution of the corresponding isocyanates. The decomposition of t-pentyl N-phenylcarbamate, a direct precursor to this compound, has been investigated, revealing key aspects of the thermal behavior of the t-pentyl system. cdnsciencepub.com

The decomposition of t-pentyl N-phenylcarbamate was found to occur at approximately twice the rate of its t-butyl counterpart under the same conditions. cdnsciencepub.com This increased rate is attributed to the statistical availability of β-hydrogens and the relative stability of the resulting alkenes.

The proposed mechanism for the decomposition of t-alkyl N-arylcarbamates involves a cyclic transition state. cdnsciencepub.com This mechanism accounts for the observed first-order kinetics and the formation of an alkene, carbon dioxide, and an amine. A decrease in electron density on the nitrogen atom, influenced by substituents on the aryl group, can facilitate the cleavage of the C-O bond, leading to a more rapid elimination of the olefin. cdnsciencepub.com

Elimination Reactions (e.g., Isocyanic Acid Elimination)

The primary elimination reaction for this compound upon thermal stress is the elimination of isocyanic acid (HNCO) to yield alkenes. Due to the structure of the 2-methylbutyl group, two isomeric butenes can be formed: 2-methyl-1-butene (B49056) and 2-methyl-2-butene (B146552).

The distribution of these alkene isomers is a critical aspect of the elimination reaction. Research on the decomposition of t-pentyl N-phenylcarbamate at 135 °C showed the formation of 2-methyl-1-butene and 2-methyl-2-butene in a ratio of 78:22. cdnsciencepub.com This product distribution is consistent with results from the gas-phase pyrolysis of t-pentyl acetate, which also yields a similar ratio of the two butenes (75:25). cdnsciencepub.com

The predominance of the less substituted alkene, 2-methyl-1-butene (the Hofmann product), over the more substituted 2-methyl-2-butene (the Zaitsev product), is noteworthy. This outcome is attributed to statistical control, based on the number of available β-hydrogen atoms on the different carbon atoms adjacent to the tertiary carbon. The 2-methylbutyl group has six primary β-hydrogens on the two methyl groups and two secondary β-hydrogens on the ethyl group. The statistical probability of abstracting a primary hydrogen is therefore higher. This suggests that the elimination pathway for the t-pentyl system is largely governed by the statistical availability of β-hydrogens rather than the thermodynamic stability of the resulting alkene, which would favor the Zaitsev product. cdnsciencepub.com

The general scheme for the elimination reaction of this compound is presented below:

Table 1: Products of Elimination Reaction of this compound

| Reactant | Product 1 | Product 2 | Product 3 |

|---|

Table 2: Isomer Distribution in the Thermal Decomposition of a t-Pentyl System

| Precursor | Product | Isomer Ratio | Reference |

|---|---|---|---|

| t-Pentyl N-phenylcarbamate | 2-Methyl-1-butene : 2-Methyl-2-butene | 78 : 22 | cdnsciencepub.com |

This preference for the Hofmann elimination product under these conditions indicates that the transition state for the reaction is not significantly stabilized by the developing double bond, which would otherwise lead to the more stable, more substituted alkene.

Referenced Compounds

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Isocyanic Acid |

| 2-Methyl-1-butene |

| 2-Methyl-2-butene |

| t-Pentyl N-phenylcarbamate |

| t-Butyl N-phenylcarbamate |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Isocyanato-2-methylbutane and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the different proton environments in the molecule. Due to the tertiary nature of the carbon atom attached to the isocyanate group, there is no proton directly on this carbon. The expected signals would correspond to the methyl and ethyl groups attached to the quaternary carbon. The ethyl group would exhibit a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, due to spin-spin coupling. The two methyl groups attached to the quaternary carbon would likely appear as a singlet, as they are chemically equivalent. The integration of these signals would correspond to the number of protons in each environment (6H for the two methyls, 2H for the methylene, and 3H for the ethyl's methyl). docbrown.infosavemyexams.com

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, one would expect to see distinct peaks for the quaternary carbon, the isocyanate carbon (-NCO), the methylene carbon of the ethyl group, and the two types of methyl carbons. The isocyanate carbon typically appears in a characteristic downfield region. docbrown.infothieme-connect.de The chemical shifts provide insight into the electronic environment of each carbon atom.

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₂ | Singlet | Signal for quaternary carbon |

| CH₂CH₃ | Quartet | Signal for methylene carbon |

| CH₂CH₃ | Triplet | Signal for methyl carbon |

Note: Specific ppm values are not provided due to the lack of experimental data in the searched literature. The table indicates the expected multiplicity and general regions for the signals.

Nitrogen-15 (¹⁵N) NMR Spectroscopy: ¹⁵N NMR is a powerful technique for directly probing the nitrogen atom of the isocyanate group. josai.ac.jpresearchgate.net The chemical shift of the ¹⁵N nucleus in the -NCO group is sensitive to its electronic environment. This technique can be crucial for studying the reactions of the isocyanate group and for characterizing the resulting derivatives. josai.ac.jp Advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish connectivity between the nitrogen atom and protons in the molecule, further confirming the structure. researchgate.netbeilstein-journals.org For this compound, an HMBC experiment would be expected to show correlations between the ¹⁵N nucleus and the protons of the adjacent methyl and ethyl groups.

Mass Spectrometry Techniques for Compound Identification and Purity Assessment in Research

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemicalbook.comnih.gov

For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to be influenced by the tertiary nature of the alkyl group, which can stabilize a tertiary carbocation upon fragmentation. stackexchange.comdocbrown.info Common fragmentation pathways for alkyl isocyanates may involve the loss of the isocyanate group or cleavage of the alkyl chain. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and unambiguous identification of the compound. rsc.org

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment |

|---|---|

| 113 | [M]⁺ (Molecular Ion) |

| 84 | [M - C₂H₅]⁺ |

| 57 | [C₄H₉]⁺ (tert-amyl cation) |

Note: This table is predictive and based on general fragmentation patterns of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. The isocyanate group (-N=C=O) has a very strong and characteristic absorption band in the IR spectrum. chemicalbook.comresearchgate.net

This absorption is due to the asymmetric stretching vibration of the N=C=O group and typically appears in the region of 2250-2275 cm⁻¹. scispace.comwiley.com This distinct peak is an excellent diagnostic tool for confirming the presence of the isocyanate functionality in this compound. Furthermore, IR spectroscopy is highly effective for monitoring reactions involving the isocyanate group, as the disappearance of this characteristic peak can indicate the consumption of the starting material. researchgate.netresearchgate.net The spectrum would also show characteristic C-H stretching and bending vibrations from the alkyl part of the molecule. docbrown.inforesearchgate.net

Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

|---|---|---|

| -N=C=O | 2250 - 2275 | Asymmetric Stretch (very strong) |

| C-H (alkane) | 2850 - 3000 | Stretch |

X-ray Diffraction Analysis of Crystalline Derivatives and Oligomers

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While this compound is a liquid at room temperature, its crystalline derivatives or oligomers can be analyzed using this method. researchgate.netstir.ac.uk

The synthesis of crystalline derivatives, such as ureas or carbamates formed by reacting the isocyanate with amines or alcohols, allows for their structural confirmation by single-crystal X-ray diffraction. This analysis provides definitive information on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding the reactivity and properties of the parent isocyanate. mdpi.comstir.ac.uk For instance, the analysis of oligomers or polymers derived from this compound could reveal details about the stereoregularity and packing of the polymer chains. researchgate.net

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, which apply the principles of quantum mechanics to molecules, are fundamental to understanding the electronic structure and predicting the reactivity of 2-isocyanato-2-methylbutane. northwestern.edu These calculations solve the Schrödinger equation for the molecule, providing information about electron distribution, molecular orbital energies, and other key properties. northwestern.edu

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to study isocyanates. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. mdpi.comnih.govresearchgate.net DFT, on the other hand, uses the electron density to calculate the energy of a system and has proven to be a very effective and computationally efficient method for studying a wide range of molecules. nih.govsioc-journal.cn

For isocyanates, these studies reveal the nature of the bonding within the -N=C=O group. The central carbon atom is highly electrophilic due to the electronegativity of the adjacent nitrogen and oxygen atoms. researchgate.net This electrophilicity is a key factor in the reactivity of isocyanates. DFT calculations can model the hybrid resonance structures of the isocyanate group, providing a more detailed picture of its electronic nature. researchgate.net

Table 1: Representative Theoretical Data for Isocyanate Systems

| Computational Method | Property Calculated | Typical Finding for Isocyanates |

|---|---|---|

| DFT (e.g., B3LYP) | Electronic Structure | High electrophilicity of the isocyanate carbon. researchgate.net |

| Ab initio (e.g., MP2) | Conformational Energy | Identification of the lowest energy conformer. mdpi.com |

Chemical reactions proceed from reactants to products through a high-energy state known as the transition state. The energy profile of a reaction, often visualized as an energy landscape, shows the energy of the system as it progresses along the reaction coordinate. arxiv.orgplos.org Computational methods are invaluable for mapping these landscapes, identifying the structures of transient intermediates and transition states that are fleeting and difficult to observe experimentally. researchgate.netrsc.org

For reactions involving this compound, such as its reaction with an alcohol to form a urethane (B1682113), quantum chemical calculations can determine the activation energy—the energy barrier that must be overcome for the reaction to occur. mdpi.com This information is crucial for understanding reaction rates. By mapping the entire energy surface, chemists can gain a comprehensive understanding of the reaction mechanism, including the possibility of competing reaction pathways. rsc.orgmpg.de

Mechanistic Modeling of Isocyanate Transformations

Computational modeling plays a vital role in elucidating the detailed step-by-step processes of chemical reactions involving isocyanates. researchgate.netnih.gov

The Curtius rearrangement is a classic organic reaction that produces an isocyanate from an acyl azide (B81097). nih.govwikipedia.org Theoretical studies have been instrumental in clarifying the mechanism of this rearrangement. Early theories proposed a two-step process involving a nitrene intermediate. nih.gov However, more recent computational studies, including DFT calculations, have provided strong evidence that the thermal Curtius rearrangement is a concerted process, where the loss of nitrogen gas and the migration of the alkyl group occur simultaneously. researchgate.netnih.govwikipedia.orgnih.gov These calculations can model the transition state of the reaction, showing the simultaneous bond-breaking and bond-forming events.

When a molecule can undergo multiple different reactions, predicting which product will be favored (selectivity) is a key challenge in chemistry. Computational chemistry offers powerful tools to predict reaction pathways and selectivity. researchgate.netnih.govnih.govescholarship.org By calculating the activation energies for all possible reaction pathways, the most favorable route can be identified as the one with the lowest energy barrier. nih.gov

For example, in reactions of this compound with a molecule containing multiple reactive sites, DFT calculations can predict which site is more likely to react. This is achieved by modeling the transition states for attack at each site and comparing their relative energies. Similarly, stereoselectivity—the preference for the formation of one stereoisomer over another—can be predicted by calculating the energies of the diastereomeric transition states.

Molecular Dynamics Simulations in Polymerization and Chirality Transfer Studies

While quantum mechanics is essential for understanding individual molecules and reactions, molecular dynamics (MD) simulations are used to study the behavior of larger systems, such as polymers, over time. nih.govmdpi.com

MD simulations treat molecules as classical particles moving under the influence of a force field, which is a set of parameters that describe the potential energy of the system. These simulations can provide insights into the bulk properties of materials and the dynamics of complex processes. uminho.pt

In the context of isocyanates, MD simulations are particularly useful for studying polymerization reactions. They can model the growth of a polymer chain and predict the physical properties of the resulting polyurethane, such as its glass transition temperature and mechanical properties. uminho.pt

Furthermore, MD simulations can be used to study the transfer of chirality in polymerization processes. nih.govrug.nlmdpi.comresearchgate.net If a chiral catalyst or initiator is used, it can influence the helicity (the "handedness" of the spiral) of the resulting polymer chain. MD simulations can model this process, showing how the chirality of a single molecule can be amplified to control the macroscopic structure of a polymer. nih.govrug.nl

Modeling of Helical Polymer Formation from Isocyanates

Theoretical models, such as the Ising model, have been successfully applied to understand the cooperative interactions between monomer units in polyisocyanates, which lead to the formation of stable helical structures. Current time information in Bangalore, IN.nih.govmdpi.comacs.orgchemrxiv.org These models help to predict the helical sense (left- or right-handed) and the stability of the helix based on the properties of the monomer and the polymerization conditions. However, specific computational studies modeling the polymerization of this compound and the resulting polymer's helical parameters are not found in the reviewed literature.

Solvent Effects on Polymer Conformation and Supramolecular Chirality Transfer

The conformation of polyisocyanates is known to be highly sensitive to the solvent environment. Chiral solvents can induce a preferred helical sense in an otherwise racemic polymer chain, a phenomenon known as supramolecular chirality transfer. Current time information in Bangalore, IN.acs.orgacs.orgacs.orgacs.org Studies have explored this effect using various chiral solvents, including (S)-1-chloro-2-methylbutane, a compound structurally similar to the target monomer. mdpi.comacs.orgchemrxiv.orgrsc.org These investigations reveal that even subtle interactions between the polymer and solvent molecules can lead to a significant bias in the helical conformation. However, research detailing the specific influence of different solvents on the conformation of poly(this compound) is absent from the current scientific record.

Theoretical Models for Chiral Amplification Effects (e.g., Majority Rule and Sergeants and Soldiers Effects)

Two prominent theoretical models, the "Majority Rule" and the "Sergeants and Soldiers" effect, describe how a small amount of chirality can be amplified to dictate the helical structure of an entire polymer chain. Current time information in Bangalore, IN.mdpi.comchemrxiv.orgchemrxiv.org The "Majority Rule" applies to copolymers where the monomer enantiomer in excess determines the helical sense of the entire polymer. chemrxiv.org The "Sergeants and Soldiers" effect is observed when a small number of chiral monomers (the "sergeants") direct the helical structure of a large number of achiral monomers (the "soldiers"). chemrxiv.orgchemrxiv.org These effects have been extensively modeled, often using the Ising framework, for various polyisocyanates. Current time information in Bangalore, IN.mdpi.comacs.orgchemrxiv.org While these models provide a fundamental understanding of chiral amplification, their specific application and validation for polymers derived from this compound have not been reported.

Advanced Applications and Functional Materials Research

Role of 2-Isocyanato-2-methylbutane as a Building Block in Specialty Polymer Synthesis

The introduction of this compound into polymer chains imparts specific structural and, consequently, functional attributes that are not readily achievable with more common linear or aromatic isocyanates. Its tertiary structure is a key determinant of its utility in crafting specialty polymers with precise molecular arrangements and properties.

Precision Polymer Architectures Utilizing Tertiary Isocyanates

The synthesis of polymers with well-defined structures is crucial for achieving predictable and highly specific material performance. Tertiary isocyanates, such as this compound, play a significant role in this pursuit due to the steric hindrance afforded by the tertiary carbon atom adjacent to the isocyanate group. This bulkiness can influence the polymerization kinetics and the final architecture of the polymer.

In controlled or living polymerizations, the reactivity of the isocyanate is a critical factor. The steric bulk of this compound can moderate its reaction rate, potentially allowing for more controlled chain growth and the formation of well-defined block copolymers. This controlled incorporation is essential for creating precision polymer architectures where the sequence and length of different polymer blocks are meticulously managed to achieve desired nanoscale morphologies and macroscopic properties.

Key Research Findings on Polymer Architectures with Tertiary Isocyanates:

| Architectural Feature | Influence of Tertiary Isocyanate Structure | Potential Application |

| Block Copolymer Synthesis | Moderated reactivity can facilitate sequential monomer addition, leading to well-defined block structures. | Nanostructured materials, thermoplastic elastomers, and drug delivery systems. |

| Stereocontrol | The bulky tertiary group can influence the stereochemistry of the polymer backbone during polymerization. | Materials with enhanced thermal and mechanical properties. |

| Chain Conformation | Steric hindrance can restrict bond rotation, leading to more rigid or helical polymer conformations. | Chiral materials, and polymers with unique optical properties. |

Development of Intrinsically Disordered Polymers

Intrinsically disordered polymers (IDPs) are a class of materials that lack a fixed three-dimensional structure, exhibiting a high degree of conformational flexibility. This disorder is key to their unique properties, such as high elasticity and self-healing capabilities. The synthesis of synthetic IDPs often involves the use of "structure-breaking" monomers that disrupt crystalline packing and promote amorphous morphologies.

While specific research on this compound in the synthesis of intrinsically disordered polyurethanes is not extensively documented, the introduction of bulky, non-linear monomers is a known strategy to induce disorder. The tertiary amyl group of this compound would introduce significant steric hindrance and disrupt the regular hydrogen bonding that is characteristic of crystalline polyurethanes, thereby promoting an intrinsically disordered state. This approach could lead to the development of novel soft robotics components, biomedical implants, and resilient coatings.

Synthesis of Polyurethane and Polyurea Segments with Specific Material Properties

The properties of polyurethanes and polyureas are highly dependent on the chemical nature of their constituent isocyanates and polyols or polyamines. The choice of isocyanate, in particular, dictates the characteristics of the "hard segments" within the polymer, which in turn influences the material's mechanical strength, thermal stability, and chemical resistance.

The incorporation of this compound into polyurethane or polyurea segments would be expected to yield materials with distinct properties compared to those synthesized from linear aliphatic or aromatic isocyanates. The bulky tertiary amyl group would disrupt the packing of the hard segments, likely leading to a decrease in crystallinity and hardness, but an increase in flexibility and solubility.

Comparative Influence of Isocyanate Structure on Polymer Properties:

| Property | Aromatic Isocyanates (e.g., MDI, TDI) | Linear Aliphatic Isocyanates (e.g., HDI) | Tertiary Aliphatic Isocyanates (e.g., this compound) |

| Hardness/Rigidity | High | Moderate | Potentially Low to Moderate |

| Flexibility/Elasticity | Low | Moderate to High | Potentially High |

| Thermal Stability | High | Moderate | Potentially Moderate |

| UV Stability | Poor (prone to yellowing) | Good | Good |

| Solubility | Generally low | Moderate | Potentially High |

Chemical Modification and Derivatization for Enhanced Functionality

Beyond its direct use in polymerization, this compound can serve as a platform for the synthesis of novel derivatives, further expanding its utility in the creation of advanced materials.

Synthesis of Novel Isocyanate Derivatives for Advanced Materials

The reactivity of the isocyanate group in this compound allows for a variety of chemical transformations to produce novel monomers and functional additives. For instance, reactions with molecules containing active hydrogen atoms (such as alcohols, amines, and thiols) can yield a range of urethane (B1682113), urea (B33335), and thiocarbamate derivatives. These derivatives can be designed to possess specific functionalities, such as photo-responsive groups, cross-linking sites, or moieties that enhance biocompatibility.

Furthermore, the hydrocarbon backbone of this compound can be chemically modified, for example, through halogenation, to introduce additional properties like flame retardancy google.com. Such derivatization strategies significantly broaden the scope of materials that can be accessed from this tertiary isocyanate building block.

Incorporation into Complex Molecular Architectures and Biomimetic Systems

The development of complex molecular architectures, such as dendrimers, hyperbranched polymers, and self-assembling systems, often requires monomers with specific reactivity and steric attributes. The controlled reactivity and defined structure of derivatives of this compound could make them suitable candidates for the construction of these intricate macromolecules. For example, the synthesis of dendrimers often involves a step-wise growth process where the steric hindrance of the terminal groups can influence the final dendritic structure and density.

In the realm of biomimetic systems, materials that mimic the structure and function of biological molecules are of great interest. Polyurethanes are known for their biocompatibility and are used in various biomedical applications. The incorporation of custom-designed derivatives of this compound could allow for the fine-tuning of surface properties, biodegradability, and mechanical compliance to better mimic biological tissues. While direct research in this area is nascent, the versatility of isocyanate chemistry provides a strong foundation for future exploration of this compound in the design of advanced biomimetic materials.

Structure-Reactivity-Property Relationships in Advanced Isocyanate Systems

The performance and characteristics of materials derived from isocyanates, such as polyurethanes, are fundamentally dictated by the chemical structure of the isocyanate monomer. The interplay between the steric and electronic nature of the substituent groups attached to the isocyanate functional group (-N=C=O) governs its reactivity, which in turn influences the final polymer architecture and its macroscopic properties. By understanding these relationships, it is possible to design advanced materials with precisely controlled and tunable characteristics.

Correlating Steric and Electronic Effects with Chemical Performance

The reactivity of the isocyanate group is a critical factor in polymerization and material formation. This reactivity is primarily influenced by the steric accessibility of the electrophilic carbon atom in the -N=C=O group and the electronic effects exerted by the molecular framework to which it is attached.

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In isocyanates, bulky substituents near the -N=C=O group can physically block the approach of nucleophiles (like alcohols or amines), thereby reducing the reaction rate. poliuretanos.net For a compound such as this compound, the isocyanate group is attached to a tertiary carbon atom. This configuration results in significant steric crowding due to the presence of three alkyl groups (two methyl and one ethyl group) surrounding the reactive site. This high degree of steric hindrance dramatically lowers its reactivity compared to less hindered primary or secondary isocyanates. For example, the reactivity of isocyanates with alcohols generally decreases from primary to secondary to tertiary structures due to this increasing steric hindrance. poliuretanos.net Similarly, studies comparing different diisocyanates have shown that those with larger volumes and greater steric hindrance, such as dicyclohexylmethane-4,4'-diisocyanate (HMDI), exhibit different reaction kinetics and influence the final polymer structure. mdpi.com

Electronic Effects: The electronic nature of the substituent group modifies the electrophilicity of the isocyanate carbon atom. Electron-donating groups decrease the partial positive charge on the carbon, making it less attractive to nucleophiles and thus reducing reactivity. poliuretanos.net Conversely, electron-withdrawing groups increase the electrophilicity and enhance reactivity. poliuretanos.netmdpi.com Aromatic isocyanates, for instance, are generally more reactive than aliphatic isocyanates because the aromatic ring withdraws electron density from the -N=C=O group. poliuretanos.netmdpi.com

In this compound, the alkyl groups attached to the tertiary carbon are electron-donating. This electronic effect, combined with the significant steric hindrance, results in a compound with considerably lower reactivity than common aliphatic isocyanates like hexamethylene diisocyanate (HDI) or aromatic isocyanates like tolylene-2,4-diisocyanate (TDI). mdpi.com This moderated reactivity can be a significant advantage in advanced applications, allowing for better control over reaction kinetics, longer pot life in coating and adhesive formulations, and the formation of more uniform polymer networks.

The following interactive table summarizes the correlation between the structural features of isocyanates and their resulting chemical reactivity.

| Isocyanate Type | Example Compound | Steric Hindrance | Electronic Effect | Relative Reactivity |

| Aromatic | Tolylene-2,4-diisocyanate (TDI) | Low to Moderate | Electron-withdrawing | Very High |

| Aliphatic (Primary) | Hexamethylene diisocyanate (HDI) | Low | Electron-donating (weak) | High |

| Cycloaliphatic | Isophorone diisocyanate (IPDI) | Moderate | Electron-donating | Moderate |

| Aliphatic (Tertiary) | This compound | High | Electron-donating (strong) | Low |

Designing Isocyanate-Based Materials with Tunable Characteristics

The ability to tailor the final properties of a polymer is a cornerstone of modern materials science. In isocyanate-based systems like polyurethanes, the structure of the isocyanate monomer is a powerful tool for tuning the material's characteristics, including its mechanical strength, thermal stability, and responsiveness. The choice of isocyanate influences the polymer's microstructure, particularly the degree of hydrogen bonding and the microphase separation of hard and soft segments. mdpi.com

Utilizing a sterically hindered and less reactive monomer like this compound allows for precise control over the polymerization process. This controlled reaction can lead to polymers with a more defined architecture, which directly translates to predictable and tunable properties.

Influence on Polymer Microstructure and Properties:

Hydrogen Bonding: The urethane linkages formed during polymerization act as hydrogen bond donors and acceptors. The density and arrangement of these bonds are critical to the material's mechanical properties. mdpi.com The bulky structure of this compound can influence the packing of polymer chains, potentially disrupting the formation of highly ordered hydrogen-bonded domains compared to more linear isocyanates. This can be used to tune the elasticity and flexibility of the resulting material.

Phase Separation: In segmented polyurethanes, the "hard segments" (formed from the isocyanate and a chain extender) and "soft segments" (formed from a polyol) tend to separate into distinct microphases. The extent of this separation dictates the material's properties. mdpi.commdpi.com The structure of the isocyanate plays a crucial role in this process. A bulky, asymmetric isocyanate can frustrate crystallization of the hard segments, leading to a more amorphous morphology and potentially affecting properties like tensile strength and elongation.

Mechanical and Thermal Properties: By selecting an isocyanate with a specific structure, one can design materials ranging from soft elastomers to rigid plastics. researchgate.net For instance, the use of symmetric isocyanates can facilitate strong intermolecular interactions and lead to materials with high tensile strength. mdpi.com Conversely, introducing the bulky, asymmetric structure of this compound could be a strategy to enhance flexibility or create materials with unique adhesive properties. Studies have shown that isocyanate structure directly impacts tensile strength, adhesion, and even self-healing capabilities. mdpi.comresearchgate.net

The following interactive table illustrates how different structural features of isocyanates can be used to design materials with specific, tunable characteristics.

| Isocyanate Structural Feature | Example | Effect on Polymer Structure | Resulting Material Characteristic |

| Symmetry & Linearity | Hexamethylene diisocyanate (HDI) | Promotes efficient chain packing and ordered hydrogen bonding. | High tensile strength, potential for crystallinity. |

| Aromatic Rigidity | 4,4'-Methylene diphenyl diisocyanate (MDI) | Creates rigid hard segments, promotes strong phase separation. | High modulus, thermal stability. |

| Asymmetry & Bulkiness | Isophorone diisocyanate (IPDI) | Disrupts chain packing, can lead to a more amorphous structure. | Good adhesion, flexibility, and self-healing properties. mdpi.com |

| High Steric Hindrance (Tertiary) | This compound | Limits side reactions, controls network formation, hinders hard segment ordering. | Controlled cure rate, enhanced flexibility, potentially improved solubility. |

Future Research Directions and Challenges

Development of Sustainable and Green Synthesis Methods for Tertiary Isocyanates

The traditional synthesis of isocyanates relies heavily on the use of highly toxic phosgene (B1210022), prompting significant research into safer and more environmentally friendly alternatives. acs.orgrsc.org The development of "green" synthesis routes is a critical challenge and a major goal for the chemical industry. jetir.org

Non-phosgene pathways represent a promising avenue for future development. acs.org One of the most studied alternatives is the thermal decomposition of carbamates. acs.orgresearchgate.net This method avoids the use of phosgene but often requires high temperatures. researchgate.net A key research challenge is the development of efficient catalyst systems that can lower the energy requirements of this decomposition. acs.org Other non-phosgene methods being explored include reductive and oxidative carbonylation, and the use of reagents like dimethyl carbonate and urea (B33335). acs.orgnih.gov The urea-based process is particularly attractive as its byproducts, alcohol and ammonia (B1221849), can be recycled, creating a "zero emission" potential. acs.org

Furthermore, there is a growing emphasis on utilizing bio-based feedstocks to reduce reliance on fossil fuels. rsc.org Research into converting biomass-derived molecules, such as those from castor oil or lignin, into isocyanates is gaining traction. chemrxiv.orgrsc.org These efforts align with the principles of green chemistry, aiming to create more sustainable lifecycles for polyurethane products. rsc.org

Table 1: Comparison of Phosgene vs. Non-Phosgene Isocyanate Synthesis Routes

| Feature | Phosgene Route | Non-Phosgene Routes (e.g., Carbamate (B1207046) Decomposition) |

| Primary Reagent | Highly toxic phosgene gas acs.org | Carbamates, nitro compounds, amines, CO, urea acs.orgnih.gov |

| Byproducts | Corrosive hydrogen chloride (HCl) nih.gov | Alcohols, CO2, ammonia (can be recyclable) acs.orgresearchgate.net |

| Safety Concerns | High toxicity and corrosivity (B1173158) nih.gov | Generally lower, avoids highly toxic reagents acs.org |

| Environmental Impact | Significant due to toxic reagents and byproducts patsnap.com | Reduced environmental footprint, potential for bio-based feeds rsc.orgpatsnap.com |

| Key Research Focus | Process optimization and safety containment | Catalyst development, use of renewable feedstocks acs.orgchemrxiv.org |

Exploration of Novel Catalytic Systems for Isocyanate Reactions

Catalysts are fundamental to polyurethane chemistry, controlling the reaction between isocyanates and hydroxyl groups to form urethane (B1682113) linkages. patsnap.compatsnap.com The steric hindrance of tertiary isocyanates like 2-isocyanato-2-methylbutane makes the design of effective catalysts particularly crucial. nih.govresearchgate.netnih.gov

Historically, organometallic compounds, especially those based on tin (like DBTDL) and mercury, have been the catalysts of choice. chimia.chtandfonline.com However, their toxicity has spurred a search for safer and more sustainable alternatives. tandfonline.com This has led to a surge of interest in organocatalysis, which uses small, metal-free organic molecules to catalyze reactions. acs.org Guanidines and phenyl phosphonic acid derivatives have shown promise, demonstrating good catalytic activity, although sometimes requiring higher concentrations than their metal-based counterparts. tandfonline.com Zirconium complexes have also emerged as highly efficient catalysts, in some cases surpassing the reaction rates of traditional tin compounds. chimia.ch

Future research is focused on developing catalysts with higher selectivity, particularly in distinguishing between the reaction of isocyanates with alcohols versus water, which is a common side reaction. tandfonline.com There is also a drive to create "switchable" or latent catalysts that can be activated by a specific trigger, such as heat, allowing for greater control over the polymerization process, which is valuable for applications like coatings and adhesives. chimia.chacs.org